molecular formula C9H15N3O5S B11313908 2-hydroxy-N-(1-methoxypropan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-(1-methoxypropan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11313908
M. Wt: 277.30 g/mol
InChI Key: WYVAGUDRWQDLNQ-UHFFFAOYSA-N
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Description

2-hydroxy-N-(1-methoxypropan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-methoxypropan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the sulfonamide group and other functional groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(1-methoxypropan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-hydroxy-N-(1-methoxypropan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1-methoxypropan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrimidine derivatives, such as:

  • 2-hydroxy-N-(1-methoxypropan-2-yl)benzamide
  • 2-hydroxy-N-(1-methoxypropan-2-yl)-3-methylbenzamide

Properties

Molecular Formula

C9H15N3O5S

Molecular Weight

277.30 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C9H15N3O5S/c1-5(4-17-3)12-18(15,16)7-6(2)10-9(14)11-8(7)13/h5,12H,4H2,1-3H3,(H2,10,11,13,14)

InChI Key

WYVAGUDRWQDLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC(C)COC

Origin of Product

United States

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